2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group on the indole ring and a methylsulfanyl group on the phenyl ring, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the following steps:
-
Formation of the Indole Derivative: : The starting material, 4-methoxyindole, is subjected to a reaction with an appropriate acylating agent to introduce the acetamide group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
-
Introduction of the Phenyl Group: : The intermediate product is then reacted with 3-(methylsulfanyl)aniline under conditions that facilitate the formation of the amide bond. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxyl group.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to ensure consistent reaction conditions and the use of more efficient catalysts or reagents to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction reactions can target the nitro groups if present or reduce the indole ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
-
Substitution: : The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its indole core. Indole derivatives are known for their roles in neurotransmission and as precursors to various bioactive molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Indole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. The methoxy and methylsulfanyl groups could influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxy-1H-indol-3-yl)acetamide: Similar structure but lacks the phenyl group with the methylsulfanyl substituent.
N-(3-methylsulfanylphenyl)acetamide: Similar structure but lacks the indole ring.
4-methoxyindole: The core structure without the acetamide and phenyl groups.
Uniqueness
The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both the methoxy and methylsulfanyl groups could enhance its solubility, stability, and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18N2O2S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C18H18N2O2S/c1-22-17-8-4-7-16-15(17)9-10-20(16)12-18(21)19-13-5-3-6-14(11-13)23-2/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
SSBTVNBFPNMKRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=CC(=CC=C3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.